molecular formula C26H26FN3O5S B11278575 N-(3-Acetylphenyl)-1-({5-[(1E)-2-(2-fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide

N-(3-Acetylphenyl)-1-({5-[(1E)-2-(2-fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide

Cat. No.: B11278575
M. Wt: 511.6 g/mol
InChI Key: FFMQIMYFILRDGL-OUKQBFOZSA-N
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Description

N-(3-Acetylphenyl)-1-({5-[(1E)-2-(2-fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide is a complex organic compound that features a combination of aromatic, heterocyclic, and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Acetylphenyl)-1-({5-[(1E)-2-(2-fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the sulfonyl group, and finally the coupling with the piperidine and acetylphenyl moieties. Common reagents and conditions include:

    Oxazole formation: Using reagents like acetic anhydride and amines under reflux conditions.

    Sulfonylation: Employing sulfonyl chlorides in the presence of a base such as triethylamine.

    Coupling reactions:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-Acetylphenyl)-1-({5-[(1E)-2-(2-fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid.

    Reduction: The ethenyl group can be reduced to an ethyl group.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: Utilizing nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the acetyl group would yield a carboxylic acid derivative, while reduction of the ethenyl group would produce an ethyl-substituted compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways and interactions.

    Medicine: Potential use as a pharmaceutical agent due to its unique structural features.

    Industry: Applications in materials science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Acetylphenyl)-1-({5-[(1E)-2-(2-fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3-Acetylphenyl)-1-({5-[(1E)-2-(2-chlorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide
  • **N-(3-Acetylphenyl)-1-({5-[(1E)-2-(2-bromophenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide

Uniqueness

The uniqueness of N-(3-Acetylphenyl)-1-({5-[(1E)-2-(2-fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C26H26FN3O5S

Molecular Weight

511.6 g/mol

IUPAC Name

N-(3-acetylphenyl)-1-[[5-[(E)-2-(2-fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-yl]sulfonyl]piperidine-3-carboxamide

InChI

InChI=1S/C26H26FN3O5S/c1-17-25(24(35-29-17)13-12-19-7-3-4-11-23(19)27)36(33,34)30-14-6-9-21(16-30)26(32)28-22-10-5-8-20(15-22)18(2)31/h3-5,7-8,10-13,15,21H,6,9,14,16H2,1-2H3,(H,28,32)/b13-12+

InChI Key

FFMQIMYFILRDGL-OUKQBFOZSA-N

Isomeric SMILES

CC1=NOC(=C1S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC=CC(=C3)C(=O)C)/C=C/C4=CC=CC=C4F

Canonical SMILES

CC1=NOC(=C1S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC=CC(=C3)C(=O)C)C=CC4=CC=CC=C4F

Origin of Product

United States

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